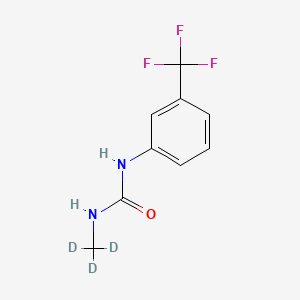

Fluometuron-desmethyl-d3

Description

BenchChem offers high-quality Fluometuron-desmethyl-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluometuron-desmethyl-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H9F3N2O |

|---|---|

Molecular Weight |

221.19 g/mol |

IUPAC Name |

1-(trideuteriomethyl)-3-[3-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C9H9F3N2O/c1-13-8(15)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H2,13,14,15)/i1D3 |

InChI Key |

SPOVEJAPXRPMBI-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)NC1=CC=CC(=C1)C(F)(F)F |

Canonical SMILES |

CNC(=O)NC1=CC=CC(=C1)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

What is Fluometuron-desmethyl-d3

An In-depth Technical Guide to Fluometuron-desmethyl-d3

Introduction

Fluometuron (B1672900) is a selective phenylurea herbicide used to control annual grasses and broadleaf weeds, primarily in cotton and sugarcane cultivation.[1][2] Its mode of action involves the inhibition of photosynthesis.[1][2] In the environment and within organisms, fluometuron undergoes metabolic degradation, with one of its primary metabolites being desmethyl-fluometuron (also known as fluometuron-desmethyl).[3]

The detection and quantification of fluometuron and its metabolites are crucial for environmental monitoring, toxicology studies, and ensuring food safety. To achieve high accuracy and precision in these analytical measurements, especially when using sensitive techniques like mass spectrometry, isotopically labeled internal standards are employed. Fluometuron-desmethyl-d3 is the deuterated analog of desmethyl-fluometuron and serves as an ideal internal standard for its quantification. The use of such standards is critical for correcting variations in sample preparation and matrix effects during analysis.

This technical guide provides a comprehensive overview of Fluometuron-desmethyl-d3, including its physicochemical properties in comparison to its non-labeled counterparts, a detailed experimental protocol for its use in a typical analytical workflow, and visualizations of the metabolic pathway of fluometuron and the analytical process.

Physicochemical Properties

The following table summarizes the key physicochemical properties of fluometuron, its primary metabolite desmethyl-fluometuron, and the isotopically labeled internal standard, Fluometuron-desmethyl-d3.

| Property | Fluometuron | Desmethyl-fluometuron | Fluometuron-desmethyl-d3 |

| IUPAC Name | 1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]urea | 1-methyl-3-[3-(trifluoromethyl)phenyl]urea | 1-(methyl-d3)-3-[3-(trifluoromethyl)phenyl]urea |

| CAS Number | 2164-17-2[2] | 3032-40-4[4] | Not available |

| Chemical Formula | C₁₀H₁₁F₃N₂O[2] | C₉H₉F₃N₂O[4] | C₉H₆D₃F₃N₂O |

| Molecular Weight | 232.20 g/mol [5] | 218.18 g/mol [4] | 221.20 g/mol |

| Appearance | White crystals or powder[3] | Solid | Solid |

| Melting Point | 163-164 °C[2] | Not available | Not available |

| Solubility in Water | 90 mg/L at 20 °C[2] | Not available | Not available |

Metabolic Pathway of Fluometuron

Fluometuron is metabolized in organisms, such as plants and animals, primarily through N-demethylation. This process involves the removal of one of the two methyl groups from the urea (B33335) side chain, leading to the formation of desmethyl-fluometuron. This is a key step in the detoxification and degradation of the herbicide.

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of desmethyl-fluometuron in a sample matrix (e.g., soil, water) using Fluometuron-desmethyl-d3 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

Standards: Desmethyl-fluometuron, Fluometuron-desmethyl-d3

-

Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)

-

Reagents: Formic acid, Ammonium (B1175870) formate

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve desmethyl-fluometuron and Fluometuron-desmethyl-d3 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the desmethyl-fluometuron stock solution with a suitable solvent mixture (e.g., 50:50 ACN:Water).

-

Internal Standard Spiking Solution: Prepare a working solution of Fluometuron-desmethyl-d3 at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.

Sample Preparation (Solid Phase Extraction)

-

Sample Pre-treatment: Acidify water samples with formic acid. For soil samples, perform a solvent extraction (e.g., with acetonitrile), followed by centrifugation.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge with methanol followed by water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

-

Elution: Elute the analyte and internal standard with an appropriate solvent (e.g., acetonitrile or methanol).

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase. Add the internal standard spiking solution at this stage.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (example):

-

Desmethyl-fluometuron: Precursor ion (m/z) -> Product ion (m/z)

-

Fluometuron-desmethyl-d3: Precursor ion (m/z) -> Product ion (m/z)

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for maximum signal intensity.

-

Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of desmethyl-fluometuron to the peak area of Fluometuron-desmethyl-d3 against the concentration of the calibration standards.

-

Quantify the amount of desmethyl-fluometuron in the samples by using the regression equation from the calibration curve.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of an environmental sample for desmethyl-fluometuron using an isotopically labeled internal standard.

Conclusion

Fluometuron-desmethyl-d3 is a critical tool for the accurate and precise quantification of the fluometuron metabolite, desmethyl-fluometuron. Its use as an internal standard in analytical methods like LC-MS/MS allows researchers and scientists to overcome challenges associated with sample matrix effects and variations in sample preparation, leading to reliable data for environmental monitoring, food safety assessment, and toxicological studies. The methodologies and data presented in this guide provide a solid foundation for professionals in the field to develop and implement robust analytical procedures for fluometuron and its metabolites.

References

Fluometuron-desmethyl-d3: A Technical Overview for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

Fluometuron-desmethyl-d3 is the isotopically labeled version of Fluometuron-desmethyl, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, providing a distinct mass shift without significantly altering its chemical properties.

Table 1: Physicochemical Properties of Fluometuron and its Primary Metabolite

| Property | Fluometuron | Fluometuron-desmethyl |

| CAS Number | 2164-17-2[1][2][3][4] | 3032-40-4[5] |

| Molecular Formula | C₁₀H₁₁F₃N₂O | C₉H₉F₃N₂O |

| Molecular Weight | 232.20 g/mol | 218.18 g/mol |

| Melting Point | 163-164 °C | Not available |

Metabolic Pathway of Fluometuron

Fluometuron undergoes sequential degradation in the environment and biological systems. The primary metabolic step is the N-demethylation of the parent compound to form Fluometuron-desmethyl (DMF). This is followed by further degradation to trifluoromethyl phenylurea (TFMPU) and subsequently to trifluoro-methylaniline (TFMA) through hydrolysis.[6] Understanding this pathway is crucial for environmental monitoring and toxicological studies.

Analytical Methodology

The quantitative analysis of Fluometuron and its metabolites is predominantly performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The use of a deuterated internal standard like Fluometuron-desmethyl-d3 is essential for accurate and precise quantification, as it compensates for matrix effects and variations in instrument response.

Experimental Protocol: Quantification of Fluometuron and Metabolites in Water

This protocol is adapted from established environmental chemistry methods for the analysis of herbicide residues.[7][8]

1. Sample Preparation:

- Collect water samples in appropriate containers.

- For fortified samples, spike with known concentrations of Fluometuron, Fluometuron-desmethyl, and other relevant metabolites.

- Add a known amount of Fluometuron-desmethyl-d3 as an internal standard to all samples, calibrators, and quality controls.

2. Chromatographic Separation:

- HPLC System: Agilent HPLC system or equivalent.[8]

- Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm) with a guard column.[8]

- Mobile Phase A: 0.5% formic acid in water.[8]

- Mobile Phase B: 0.5% formic acid in acetonitrile.[8]

- Gradient: A linear gradient is typically employed to separate the analytes.

- Flow Rate: 0.5 mL/min.

- Column Temperature: 40°C.[8]

3. Mass Spectrometric Detection:

- Mass Spectrometer: Sciex API 5000 triple quadrupole mass spectrometer or equivalent.[8]

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[8]

- Detection Mode: Multiple Reaction Monitoring (MRM).[8]

Table 2: Exemplary MRM Transitions for Fluometuron and its Metabolite

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Fluometuron | 233 | 160 | 72 |

| Fluometuron-desmethyl | 219 | 162 | 142 |

| Fluometuron-desmethyl-d3 | 222 (theoretical) | 162 (theoretical) | 142 (theoretical) |

Note: The m/z values for Fluometuron-desmethyl-d3 are theoretical and should be optimized based on experimental data.

Conclusion

Fluometuron-desmethyl-d3 serves as a critical tool for researchers in environmental science, toxicology, and analytical chemistry. Its use as an internal standard enables the reliable quantification of Fluometuron and its primary metabolite, Fluometuron-desmethyl, in various matrices. This technical guide provides a foundational understanding of the compound, its metabolic context, and its application in advanced analytical methods. The detailed protocols and visual diagrams are intended to facilitate the design and execution of robust scientific investigations.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Fluometuron-desmethyl-d3

This technical guide provides a comprehensive overview of the known physical and chemical properties of Fluometuron-desmethyl-d3, a deuterated analog of the desmethyl metabolite of the herbicide Fluometuron (B1672900). Designed for researchers, scientists, and drug development professionals, this document compiles available data on its properties, analytical methodologies, and relevant chemical relationships. Given the limited direct experimental data for the deuterated compound, information for the non-deuterated Fluometuron and its primary metabolite, Fluometuron-desmethyl, is included for reference and comparative purposes.

Introduction

Fluometuron-desmethyl-d3 is the deuterium-labeled form of Fluometuron-desmethyl.[1] Stable isotope-labeled compounds like Fluometuron-desmethyl-d3 are crucial as internal standards in quantitative analyses, such as those performed using nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium (B1214612) can also influence the pharmacokinetic and metabolic profiles of molecules.[1]

Physical and Chemical Properties

Quantitative data for Fluometuron-desmethyl-d3 is limited. The available information is presented below, alongside the more extensively characterized properties of Fluometuron and its non-deuterated desmethyl metabolite for context.

Table 1: Physical and Chemical Properties of Fluometuron-desmethyl-d3

| Property | Value | Source |

| Molecular Weight | 221.19 g/mol | [1] |

Table 2: Physical and Chemical Properties of Fluometuron (Non-deuterated)

| Property | Value | Source |

| Chemical Formula | C10H11F3N2O | [2][3][4] |

| Molecular Weight | 232.20 g/mol | [2] |

| Appearance | White crystals or powder | [2][5] |

| Melting Point | 163-164 °C | [2][5] |

| Boiling Point | 280 °C | [6] |

| Density | 1.39 g/cm³ | [3] |

| Water Solubility | 90 ppm (20 °C) | [3] |

| Solubility in Organic Solvents (20 °C) | Dichloromethane: 23 g/L, Methanol: 110 g/L, Hexane: 170 mg/L, Octan-1-ol: 22 g/L | [2] |

| CAS Number | 2164-17-2 | [4] |

Table 3: Physical and Chemical Properties of Fluometuron-desmethyl (Non-deuterated)

| Property | Value | Source |

| Molecular Mass | 218.2 | [7] |

Experimental Protocols

The primary application of Fluometuron-desmethyl-d3 is as an internal standard in analytical methods for detecting Fluometuron and its metabolites in various matrices. The following protocols are based on established methods for the non-deuterated compounds.

3.1. Analysis of Fluometuron and Metabolites in Water

This method is suitable for the determination of Fluometuron and its metabolite, desmethyl-fluometuron, in drinking and surface water.

-

Sample Preparation:

-

Prepare stock solutions of Fluometuron (e.g., 1423 µg/mL) and desmethyl-fluometuron (e.g., 1061 µg/mL) in acetonitrile.[8]

-

Create combined fortification solutions (e.g., 1 µg/mL and 0.1 µg/mL) of the analytes in an acetonitrile/water (1:1, v/v) mixture.[8]

-

Prepare calibration solutions by diluting the fortification solutions with acetonitrile/water (1:1, v/v).[8]

-

-

Instrumentation: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).[8]

-

Detection: Monitor two characteristic mass transitions for each analyte.[8]

3.2. Analysis of Fluometuron and Metabolites in Soil

This method is designed for the determination of Fluometuron and its metabolites in soil samples.

-

Sample Extraction:

-

Weigh 10 g of the soil sample into a 250 mL screw-cap glass bottle.[9]

-

Add 100 mL of acetonitrile/water (80:20, v/v) and shake for approximately 2 hours.[9]

-

Centrifuge the sample for 5 minutes at approximately 6500 x g.[9]

-

Dilute a 0.5 mL aliquot of the supernatant with 0.5 mL of water for LC-MS/MS analysis.[9]

-

-

Instrumentation: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9]

-

Limit of Quantification: 0.01 mg/kg.[9]

Synthesis

While a specific synthesis protocol for Fluometuron-desmethyl-d3 was not found, the synthesis of the parent compound, Fluometuron, generally involves a two-step reaction:

-

Isocyanate Formation: 3-Aminotrifluorotoluene undergoes a reaction with phosgene (B1210022) in the presence of a catalyst to form m-trifluoromethylphenyl isocyanate.[10]

-

Amination: The resulting m-trifluoromethylphenyl isocyanate reacts with dimethylamine (B145610) to produce Fluometuron.[10]

The synthesis of Fluometuron-desmethyl-d3 would likely involve a similar pathway, utilizing a deuterated methylamine (B109427) source in the amination step.

Visualizations

Diagram 1: Analytical Workflow for Fluometuron Metabolite Analysis in Soil

Caption: Workflow for the extraction and analysis of Fluometuron metabolites in soil samples.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluometuron - Wikipedia [en.wikipedia.org]

- 4. Fluometuron [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. Fluometuron | 2164-17-2 [chemicalbook.com]

- 7. Desmethyl-fluometuron (Ref: CGA 41686) [sitem.herts.ac.uk]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

- 10. CN102603573B - Method for synthesizing raw fluometuron drug - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of Deuterated Fluometuron Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of deuterated fluometuron (B1672900), an essential internal standard for the accurate quantification of fluometuron in various matrices. This document outlines a detailed synthetic pathway, experimental protocols, and data presentation to assist researchers in the preparation of this critical analytical tool.

Fluometuron, a phenylurea herbicide, is widely used in agriculture.[1] Monitoring its presence in the environment and agricultural products is crucial for safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as deuterated fluometuron, is the gold standard for quantitative analysis by mass spectrometry.[2][3] The deuterated analog co-elutes with the analyte, compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[2][3]

Synthetic Pathway

The synthesis of deuterated fluometuron, specifically fluometuron-d6 (B12403948) (1,1-bis(trideuteromethyl)-3-[3-(trifluoromethyl)phenyl]urea), can be achieved through a straightforward two-step process. The general strategy involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with deuterated dimethylamine (B145610).[4][5] This approach is advantageous as it introduces the deuterium (B1214612) labels in the final step of the synthesis, utilizing commercially available deuterated starting materials.

The key transformation is the nucleophilic addition of dimethylamine-d6 to the isocyanate group of 3-(trifluoromethyl)phenyl isocyanate.

Experimental Protocols

This section provides a detailed methodology for the synthesis of fluometuron-d6, adapted from established procedures for the synthesis of analogous deuterated phenylurea herbicides.[4][5]

Step 1: Synthesis of 3-(Trifluoromethyl)phenyl isocyanate

This intermediate is commercially available. However, it can also be synthesized from 3-(trifluoromethyl)aniline (B124266) by reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene.[6]

Step 2: Synthesis of Fluometuron-d6

Materials and Reagents:

-

3-(Trifluoromethyl)phenyl isocyanate

-

Dimethylamine-d6 hydrochloride ((CD₃)₂NH·HCl)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Water (H₂O)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend dimethylamine-d6 hydrochloride in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Stir the suspension for approximately 10 minutes at room temperature.

-

Slowly add a solution of 3-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane to the suspension.

-

Continue stirring for an additional 20 minutes.

-

Slowly add a solution of triethylamine in anhydrous dichloromethane dropwise to the reaction mixture. The triethylamine acts as a base to liberate the free deuterated dimethylamine from its hydrochloride salt.

-

Allow the reaction to proceed at room temperature for 16-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-(trifluoromethyl)phenyl isocyanate is completely consumed.

-

Upon completion, add water to the reaction mixture and stir.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield pure fluometuron-d6 as a crystalline solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of fluometuron-d6.

| Parameter | Value |

| Reactants | |

| 3-(Trifluoromethyl)phenyl isocyanate | 1.0 eq |

| Dimethylamine-d6 hydrochloride | 1.2 eq |

| Triethylamine | 2.0 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 16-24 hours |

| Product Characterization | |

| Appearance | White crystalline solid |

| Expected Yield | 85-95% |

| Isotopic Purity (d6) | >98% |

| Melting Point | Approx. 163-165 °C |

Table 1: Summary of Quantitative Data for Fluometuron-d6 Synthesis.

Mandatory Visualization

Caption: Synthetic workflow for the preparation of deuterated fluometuron (Fluometuron-d6).

References

- 1. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]

- 5. CN106008276B - The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

Fluometuron: A Technical Guide to Its Metabolism and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic and degradation pathways of the herbicide fluometuron (B1672900). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science. This document details the biotransformation of fluometuron in various environments, including soil, plants, and through abiotic processes. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Furthermore, metabolic and degradation pathways are illustrated using signaling pathway diagrams.

Introduction

Fluometuron, a phenylurea herbicide, is primarily used for the control of annual grasses and broadleaf weeds in cotton crops.[1][2][3] Its mode of action involves the inhibition of photosynthesis at the photosystem II level.[2][3] The environmental fate and metabolic pathways of fluometuron are of significant interest due to its potential for off-target effects and the need to understand its persistence and the formation of metabolites. This guide synthesizes current knowledge on the microbial, plant, and abiotic degradation of fluometuron.

Microbial Metabolism and Degradation in Soil

The primary route of fluometuron dissipation in soil is through microbial degradation.[4][5] The degradation process is a co-metabolic activity, where microorganisms do not use fluometuron as a primary carbon source but degrade it in the presence of other organic matter.[4] The pathway primarily involves a sequential demethylation of the dimethylurea side chain, followed by hydrolysis of the urea (B33335) bond.

The principal metabolites formed during microbial degradation are:

-

Desmethyl fluometuron (DMF) or Monodemethyl fluometuron: The first product of N-demethylation.[1][6]

-

Trifluoromethyl phenylurea (TFMPU) or Didemethyl fluometuron: The product of the second N-demethylation step.[1][6]

-

3-(Trifluoromethyl)aniline (B124266) (TFMA): Formed by the hydrolysis of TFMPU.[1][6]

Several soil microorganisms have been shown to be capable of degrading fluometuron, with fungi such as Rhizoctonia solani being particularly effective.[2][4] The rate of microbial degradation is influenced by soil properties such as pH, organic matter content, moisture, and temperature.[4][7]

Microbial Degradation Pathway

The microbial degradation of fluometuron proceeds through the following key steps:

-

N-Demethylation: The process is initiated by the enzymatic removal of one methyl group from the terminal nitrogen of the urea side chain, forming desmethyl fluometuron (DMF).

-

Second N-Demethylation: A subsequent demethylation step removes the second methyl group, yielding trifluoromethyl phenylurea (TFMPU).

-

Hydrolysis: The urea linkage in TFMPU is hydrolyzed by arylacylamidases, leading to the formation of 3-(trifluoromethyl)aniline (TFMA).[1]

dot

Plant Metabolism

Plants, particularly tolerant species like cotton, can metabolize fluometuron. The metabolic pathway in plants is similar to that observed in soil microorganisms, involving a three-step degradation process.[2] This detoxification mechanism is a key factor in the selectivity of fluometuron.

The primary steps in plant metabolism of fluometuron are:

-

N-Demethylation: Similar to microbial degradation, the initial steps involve the sequential removal of the two methyl groups to form DMF and then TFMPU. This process is catalyzed by cytochrome P450 monooxygenases.[8]

-

Deamination and Decarboxylation: Following demethylation, the molecule undergoes deamination and decarboxylation to produce the aniline (B41778) derivative, TFMA.[2]

-

Conjugation: The resulting metabolites can be further conjugated with endogenous plant molecules, such as sugars, to increase their water solubility and facilitate sequestration within the plant tissues.

Plant Metabolism Pathway

dot

Abiotic Degradation

In addition to biological processes, fluometuron can undergo abiotic degradation through photolysis and hydrolysis, although these are generally considered minor pathways compared to microbial degradation in soil.

Photodegradation

Fluometuron can be degraded by sunlight (photolysis), particularly on soil surfaces and in aquatic environments.[9] The rate of photolysis can be influenced by the presence of photosensitizing agents like fulvic acids and nitrate (B79036) ions.[10] The main photodegradation reactions include:

-

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

-

Demethylation: Removal of methyl groups from the urea side chain.

-

Hydrolysis of the Trifluoromethyl Group: The -CF₃ group can be hydrolyzed to a carboxylic acid group (-COOH).

dot

Hydrolysis

Fluometuron is relatively stable to hydrolysis in water under neutral and acidic conditions.[2][9] The rate of hydrolysis is slow, with a half-life of several years at typical environmental pH values.[2][9] Therefore, hydrolysis is not considered a significant degradation pathway for fluometuron in most environmental compartments.

Quantitative Data Summary

The following tables summarize the quantitative data on the degradation and metabolism of fluometuron under various conditions.

Table 1: Half-life of Fluometuron in Soil

| Soil Type | pH | Temperature (°C) | Organic Matter (%) | Half-life (days) | Reference(s) |

| Sandy Loam | 7.3 | Field | 1.3 | 171 | [2] |

| Loamy Sand | 6.4 | Field | 0.9 | 103 | [2] |

| Swiss Clay Loam | 5.7 | Field | < 1 | 60-75 | [9] |

| Dundee Silt Loam (No-Tillage) | 5.74 | 25 | 1.46 | 38 | [1] |

| Dundee Silt Loam (Reduced-Tillage) | 6.10 | 25 | 1.54 | 23 | [1] |

| Sandy Loam (Aerobic) | - | 25 | - | 189 | [2] |

| Sandy Loam (Anaerobic) | - | 25 | - | 378 | [2] |

Table 2: Half-life of Fluometuron in Aquatic Environments

| Condition | pH | Temperature (°C) | Half-life | Reference(s) |

| Water (Hydrolysis) | 5 | 20 | 2.4 years | [2][9] |

| Water (Hydrolysis) | 9 | 20 | 2.8 years | [2][9] |

| Water (Natural Sunlight) | - | - | 1.2 days | [11] |

| Water (UV 254 nm) | - | - | 6.6 - 18.2 minutes | [12] |

Table 3: Metabolism of Fluometuron in Tobacco Cell Cultures (48 hours)

| Cell Line | % Fluometuron Metabolized | Main Metabolite(s) | Reference(s) |

| Non-transgenic (Control) | 67.0% | Mono-demethyl fluometuron | [8] |

| CYP1A1 expressing | 90.0% | Non-identified primary product | [8] |

| CYP1A2 expressing | 95.1% | Di-demethyl fluometuron | [8] |

| CYP3A4 expressing | 43.0% | - | [8] |

Experimental Protocols

This section provides an overview of typical experimental protocols used to study the metabolism and degradation of fluometuron.

Soil Degradation Study

Objective: To determine the rate and pathway of fluometuron degradation in soil.

Materials:

-

Test soil with known physicochemical properties (pH, organic matter content, texture).

-

¹⁴C-labeled fluometuron (ring-labeled or trifluoromethyl-labeled).

-

Non-labeled analytical standard of fluometuron and its metabolites (DMF, TFMPU, TFMA).

-

Incubation chambers with temperature and moisture control.

-

Extraction solvents (e.g., methanol, acetonitrile).

-

Analytical instrumentation (e.g., HPLC with UV or radiometric detection, LC-MS/MS).

Procedure:

-

Soil Treatment: A known weight of soil is treated with a solution of ¹⁴C-fluometuron to achieve a desired concentration. Control samples (without fluometuron) and sterile controls (autoclaved soil) are also prepared.

-

Incubation: The treated soil samples are incubated under controlled conditions (e.g., 25°C, 60% water holding capacity) in the dark.

-

Sampling: At specified time intervals, triplicate soil samples are removed for analysis.

-

Extraction: The soil samples are extracted with an appropriate solvent (e.g., 80:20 acetonitrile (B52724):water) by shaking or sonication.[13] The extracts are then centrifuged and filtered.

-

Analysis: The extracts are analyzed by HPLC or LC-MS/MS to quantify the remaining fluometuron and identify and quantify its metabolites.[1][13] Total radioactivity in the extracts can be determined by liquid scintillation counting.

-

Data Analysis: The dissipation of fluometuron over time is fitted to a kinetic model (e.g., first-order kinetics) to calculate the degradation rate constant and half-life.

Plant Metabolism Study

Objective: To investigate the uptake, translocation, and metabolism of fluometuron in a target plant species (e.g., cotton).

Materials:

-

Test plants grown under controlled conditions.

-

¹⁴C-labeled fluometuron.

-

Nutrient solution for hydroponic studies or soil for pot studies.

-

Analytical instrumentation (e.g., radio-TLC, radio-HPLC, LC-MS).

-

Sample preparation equipment (e.g., homogenizer, centrifuge).

Procedure:

-

Treatment: Plants are exposed to ¹⁴C-fluometuron either through the nutrient solution (root uptake) or by application to the leaves (foliar uptake).

-

Incubation: Plants are grown for a specified period after treatment.

-

Harvesting and Sectioning: At different time points, plants are harvested and dissected into different parts (roots, stems, leaves).

-

Extraction: Plant tissues are homogenized and extracted with a suitable solvent (e.g., methanol).

-

Analysis: The extracts are analyzed by radio-TLC or radio-HPLC to separate and quantify the parent compound and its metabolites.[8] LC-MS can be used for metabolite identification.

-

Non-extractable Residues: The remaining plant material after extraction can be combusted to determine the amount of non-extractable ¹⁴C-residues.[8]

Analytical Method for Fluometuron and Metabolites

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Soil):

-

Extract a 10 g soil sample with 100 mL of acetonitrile/water (80:20, v/v) by shaking for 2 hours.

-

Centrifuge the extract at 6500 x g for 5 minutes.

-

Dilute a 0.5 mL aliquot of the supernatant with 0.5 mL of water.

-

Transfer the diluted extract to a vial for LC-MS/MS analysis.[13]

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent compound and its metabolites.

dot

Conclusion

The metabolism and degradation of fluometuron are complex processes involving microbial, plant, and abiotic pathways. The primary route of dissipation in the environment is microbial degradation in soil, which proceeds through a well-defined pathway of N-demethylation and hydrolysis. Plants, particularly tolerant species, also metabolize fluometuron through a similar pathway, which is a key determinant of its selective herbicidal activity. Abiotic degradation via photolysis can contribute to its breakdown on surfaces, while hydrolysis is a minor pathway. Understanding these pathways and the factors that influence them is crucial for assessing the environmental fate of fluometuron and for developing strategies to manage its use effectively and sustainably.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluometuron [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Degradation and sorption of fluometuron and metabolites in conservation tillage soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wellwater.oregonstate.edu [wellwater.oregonstate.edu]

- 8. Utility of Nicotiana tabacum cell suspension cultures expressing human CYP1A1, CYP1A2 and CYP3A4 to study the oxidative metabolism of the herbicide 14C-fluometuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. EXTOXNET PIP - FLUOMETURON [extoxnet.orst.edu]

- 12. researchgate.net [researchgate.net]

- 13. epa.gov [epa.gov]

The Critical Role of Deuterated Standards in Modern Herbicide Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of environmental and agricultural science, the precise and accurate quantification of herbicide residues is paramount for ensuring food safety, environmental protection, and regulatory compliance. The complexity of matrices such as soil, water, and various food products presents significant analytical challenges, including matrix effects, variable extraction recoveries, and instrumental drift. To overcome these obstacles, the use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard in analytical chemistry, with deuterated standards emerging as a superior choice for mass spectrometry-based methods.[1] This technical guide provides a comprehensive overview of the fundamental role of deuterated standards in herbicide analysis, detailing their advantages, applications, and the experimental protocols for their effective implementation.

Core Principles: The Advantage of Deuterated Internal Standards

A deuterated internal standard is a version of the target analyte in which one or more hydrogen atoms have been replaced with deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen.[2][3] The ideal internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties throughout the analytical process, including sample extraction, chromatography, and ionization.[1] This chemical and physical similarity allows the deuterated standard to effectively compensate for variations that can occur at each stage of the analysis.[1]

The primary advantage of using deuterated internal standards, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) analyses, is their ability to mitigate the "matrix effect."[4] The matrix effect is the alteration of ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix.[5] Since the deuterated standard has a very similar chemical structure and retention time to the analyte, it is affected by the matrix in a nearly identical way.[6] By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of significant matrix-induced signal suppression or enhancement.

Key Advantages of Deuterated Standards:

-

Enhanced Accuracy and Precision: By correcting for variations in sample preparation and matrix effects, deuterated standards significantly improve the accuracy and precision of quantitative results.[3][4]

-

Improved Method Robustness: The use of deuterated standards makes analytical methods more reliable and less susceptible to variations in experimental conditions.[7]

-

Compensation for Extraction Inefficiencies: Deuterated standards are added to the sample at the beginning of the extraction process, allowing them to account for any loss of the analyte during sample preparation.[8]

-

Correction for Instrument Variability: They also compensate for fluctuations in instrument response, such as changes in ionization efficiency in the mass spectrometer source.[3]

While deuterated standards are highly effective, it is crucial to consider the potential for the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, potentially leading to a small difference in chromatographic retention time.[9] Complete co-elution of the analyte and the internal standard is critical for the most effective compensation of matrix effects.[9]

Logical Workflow for Accurate Quantification

The underlying principle of using a deuterated internal standard is to establish a reliable reference point for the quantification of the target analyte. The following diagram illustrates the logical workflow for achieving accurate quantification by correcting for analytical variability.

Caption: Logical workflow for accurate quantification using a deuterated internal standard.

Quantitative Data Presentation

The effectiveness of deuterated standards is evident in the improved performance of analytical methods. The following tables summarize quantitative data from various studies, highlighting the enhanced accuracy and precision achieved with the use of these internal standards.

Table 1: Mean Recoveries and Precision for Herbicide Analysis in Surface Water [10]

| Herbicide | Spiking Level (µg/L) | Mean Recovery (%) |

| Atrazine | 0.5 | 94 |

| 3.0 | 94 | |

| Simazine | 0.5 | 104 |

| 3.0 | 104 | |

| Propazine | 0.5 | 103 |

| 3.0 | 103 | |

| Deethylatrazine | 0.5 | 110 |

| 3.0 | 110 | |

| Deisopropylatrazine | 0.5 | 108 |

| 3.0 | 108 | |

| Didealkylatrazine | 0.5 | 102 |

| 3.0 | 102 |

Table 2: Method Detection Levels (MDL) and Recoveries for Glyphosate and Related Compounds in Water [11][12]

| Compound | Spiked Concentration (µg/L) | Mean Recovery (%) | Method Detection Level (MDL) (µg/L) |

| Glyphosate | 0.05 | 99 - 114 | 0.02 |

| 0.10 | 99 - 114 | ||

| 0.50 | 99 - 114 | ||

| AMPA | 0.05 | 99 - 114 | 0.02 |

| 0.10 | 99 - 114 | ||

| 0.50 | 99 - 114 | ||

| Glufosinate | 0.05 | 99 - 114 | 0.02 |

| 0.10 | 99 - 114 | ||

| 0.50 | 99 - 114 |

Experimental Protocols

The following sections provide detailed methodologies for the analysis of herbicides using deuterated internal standards. These protocols are generalized and may require optimization for specific matrices and analytes.

General Experimental Workflow for Herbicide Analysis

The diagram below outlines a typical experimental workflow for the quantitative analysis of herbicides in an environmental sample using a deuterated internal standard.

Caption: General experimental workflow for herbicide analysis using a deuterated internal standard.

Detailed Methodology: QuEChERS Sample Preparation for Herbicide Residue Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food matrices.[13][14]

1. Sample Homogenization:

-

Weigh a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable) into a blender.

-

If necessary, add a small amount of dry ice to prevent the loss of volatile analytes during grinding.[13]

-

Homogenize the sample until a uniform consistency is achieved.

2. Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of the deuterated internal standard solution.[15]

-

Add 10 mL of acetonitrile (B52724).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant (e.g., 6 mL) and transfer it to a 15 mL d-SPE tube.

-

The d-SPE tube contains a mixture of sorbents to remove interfering matrix components. A common mixture for general food matrices is primary secondary amine (PSA) to remove sugars and fatty acids, and C18 to remove nonpolar interferences.

-

Vortex the tube for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

-

Transfer an aliquot of the cleaned extract into an autosampler vial.

-

The sample is now ready for analysis by LC-MS/MS or GC-MS.

Detailed Methodology: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a common technique for the extraction and pre-concentration of herbicides from water samples.[16][17]

1. Sample Preparation:

-

Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter.

-

Add a known amount of the deuterated internal standard solution to the filtered water sample.

-

Adjust the pH of the sample as required for optimal retention of the target herbicides on the SPE cartridge.

2. SPE Cartridge Conditioning:

-

Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase cartridge) by passing a sequence of solvents, typically methanol (B129727) followed by reagent water, through the cartridge.

3. Sample Loading:

-

Load the prepared water sample onto the conditioned SPE cartridge at a controlled flow rate. The herbicides and the deuterated internal standard will be retained on the sorbent.

4. Cartridge Washing:

-

Wash the cartridge with a weak solvent (e.g., a mixture of water and a small percentage of organic solvent) to remove any weakly retained interferences.

5. Elution:

-

Elute the retained herbicides and the deuterated internal standard from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

6. Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of a solvent suitable for the instrumental analysis (e.g., the initial mobile phase for LC-MS/MS).

7. Instrumental Analysis:

-

Transfer the reconstituted sample to an autosampler vial for analysis.

Conclusion

Deuterated internal standards are indispensable tools in modern herbicide analysis.[18] Their ability to mimic the behavior of the target analytes throughout the analytical process provides a robust and reliable means of correcting for the myriad of variables that can compromise the accuracy and precision of quantitative results.[1][19] By incorporating deuterated standards into well-validated analytical methods, researchers and scientists can ensure the generation of high-quality data that is essential for protecting human health and the environment. The detailed protocols and workflows presented in this guide offer a solid foundation for the implementation of these powerful analytical techniques in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 7. benchchem.com [benchchem.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of glyphosate, its degradation product aminomethylphosphonic acid, and glufosinate, in water by isotope dilution and online solid-phase extraction and liquid chromatography/tandem mass spectrometry [pubs.usgs.gov]

- 12. pubs.usgs.gov [pubs.usgs.gov]

- 13. youtube.com [youtube.com]

- 14. austinpublishinggroup.com [austinpublishinggroup.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. epa.gov [epa.gov]

- 17. eprints.um.edu.my [eprints.um.edu.my]

- 18. benchchem.com [benchchem.com]

- 19. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

Fluometuron-desmethyl-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Fluometuron-desmethyl-d3 serves as a critical internal standard for the quantitative analysis of its non-deuterated counterpart, Fluometuron-desmethyl, a primary metabolite of the herbicide Fluometuron. This guide provides an in-depth overview of its commercial availability, physicochemical properties, and application in analytical methodologies. Due to the limited availability of specific technical data for the deuterated form, this guide leverages information on the non-deuterated analog and general principles of isotopic dilution analysis.

Commercial Suppliers

Fluometuron-desmethyl-d3 is available from specialized chemical suppliers. One such commercial vendor is MedChemExpress.[1] It is crucial for researchers to obtain a certificate of analysis from the supplier to confirm the isotopic purity and concentration of the standard. MedChemExpress also supplies the deuterated parent compound, Fluometuron-d6.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | N-(3-(Trifluoromethyl)phenyl)-N'-methyl(d3)-urea | Inferred |

| Molecular Formula | C9H6D3F3N2O | MedChemExpress[1] |

| Molecular Weight | 221.19 g/mol | MedChemExpress[1] |

| Intended Use | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS | MedChemExpress[1] |

Metabolic Pathway of Fluometuron

Fluometuron undergoes metabolic transformation in various organisms, primarily through demethylation. The following diagram illustrates the metabolic pathway from Fluometuron to its primary metabolite, Fluometuron-desmethyl.

Caption: Metabolic conversion of Fluometuron to Fluometuron-desmethyl.

Experimental Protocols

Fluometuron-desmethyl-d3 is primarily used as an internal standard in isotopic dilution methods for the accurate quantification of Fluometuron-desmethyl in various matrices. The following is a generalized experimental protocol for the analysis of phenylurea herbicides, including Fluometuron-desmethyl, in environmental samples, adapted from established methods. This protocol would be applicable for use with a deuterated internal standard.

Sample Preparation and Extraction (Soil)

-

Weighing: Accurately weigh 10 g of the homogenized soil sample into a 250-mL glass container.

-

Fortification: Spike the sample with a known amount of Fluometuron-desmethyl-d3 solution.

-

Extraction: Add 100 mL of an acetonitrile (B52724)/water (80:20, v/v) solution to the sample.

-

Shaking: Place the container on a horizontal flatbed shaker and extract for approximately 2 hours.

-

Centrifugation: Transfer an aliquot of the crude extract into a 50 mL centrifuge tube and centrifuge for 5 minutes at approximately 6500 x g.

-

Dilution: Dilute 0.5 mL of the centrifuged extract with 0.5 mL of water.

-

Analysis: Transfer the diluted extract into a glass vial for LC-MS/MS analysis.[2]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis of Fluometuron and its metabolites is commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS).[3]

| Parameter | Typical Conditions |

| HPLC Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile or methanol, often with a formic acid modifier. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transitions | Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard. |

Note: The exact MS/MS transitions for Fluometuron-desmethyl-d3 would need to be determined empirically but would be expected to have a precursor ion with a mass-to-charge ratio (m/z) of 222, corresponding to the [M+H]+ ion.

Experimental Workflow

The following diagram outlines the general workflow for the quantitative analysis of Fluometuron-desmethyl using a deuterated internal standard.

Caption: General workflow for quantitative analysis using an internal standard.

Conclusion

Fluometuron-desmethyl-d3 is an essential tool for researchers requiring accurate and precise quantification of the Fluometuron metabolite, Fluometuron-desmethyl. While specific technical documentation for the deuterated compound is limited, established analytical methods for phenylurea herbicides provide a strong foundation for its application. The use of isotopic dilution with Fluometuron-desmethyl-d3 as an internal standard is the recommended approach to mitigate matrix effects and ensure high-quality analytical data in complex sample matrices. Researchers should consult with commercial suppliers for the most current product specifications and handling information.

References

Technical Guide: Fluometuron-desmethyl-d3 Analytical Standard

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is a representative technical guide. A specific Certificate of Analysis for Fluometuron-desmethyl-d3 was not publicly available at the time of this writing. The data and methodologies presented are based on available information for closely related compounds, such as Fluometuron-desmethyl and its parent compound Fluometuron, to provide a comprehensive overview for research and development purposes.

Introduction

Fluometuron-desmethyl-d3 is the deuterated form of Desmethylfluometuron, the primary metabolite of the herbicide Fluometuron. As an analytical standard, it is a critical component in metabolic studies, environmental monitoring, and toxicological assessments. The incorporation of deuterium (B1214612) provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry. This guide provides an in-depth overview of the technical specifications, analytical methodologies, and applications of Fluometuron-desmethyl-d3.

Quantitative Data

The following tables summarize the typical quantitative data found on a certificate of analysis for a related analytical reference material, Fluometuron-desmethyl.

Table 1: Analyte Identification and Properties

| Parameter | Value | Source |

| Analyte Name | Fluometuron-desmethyl | [1] |

| Chemical Name | 1-methyl-3-[3-(trifluoromethyl)phenyl]urea | [1] |

| CAS Number | 3032-40-4 | [1][2] |

| Molecular Formula | C9H9F3N2O | [1][2] |

| Molecular Weight | 218.0667 g/mol | [1] |

| InChI | 1S/C9H9F3N2O/c1-13-8(15)14-7-4-2-3-6(5-7)9(10,11,12)/h2-5H,1H3,(H2,13,14,15) | [1] |

Table 2: Product Specifications

| Parameter | Value | Source |

| Product Format | Single Solution | [1] |

| Solvent | Methanol | [1] |

| Concentration | 10 µg/mL | [1] |

| Storage Condition | Refer to Certificate of Analysis | |

| Shelf Life | Refer to Certificate of Analysis |

Experimental Protocols

The following are detailed methodologies for the analysis of Fluometuron and its metabolites, which are applicable for use with a deuterated internal standard like Fluometuron-desmethyl-d3.

3.1. Sample Preparation

-

Matrix Spiking: For quantitative analysis, a known concentration of Fluometuron-desmethyl-d3 is spiked into the sample matrix (e.g., soil, water, biological fluid) as an internal standard.

-

Extraction: The target analytes (Fluometuron and its metabolites) and the internal standard are extracted from the matrix using an appropriate solvent (e.g., acetonitrile (B52724), methanol) and technique (e.g., solid-phase extraction, liquid-liquid extraction).

-

Concentration and Reconstitution: The extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.

3.2. Chromatographic Analysis (LC-MS/MS)

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic Column: A C18 reverse-phase column is typically used for separation.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Logical Workflows and Pathways

4.1. Analytical Workflow for Quantitation

The following diagram illustrates a typical workflow for the quantitative analysis of an analyte using a deuterated internal standard.

References

Methodological & Application

Application Note: Determination of Fluometuron in Soil Samples

Introduction

Fluometuron (B1672900) is a phenylurea herbicide used extensively for the control of broadleaf weeds and annual grasses in various agricultural settings, particularly in cotton cultivation.[1][2] Due to its persistence and potential for leaching into groundwater, monitoring its concentration in soil is crucial for environmental risk assessment and ensuring agricultural sustainability. This document provides a detailed protocol for the quantitative analysis of fluometuron in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.[3][4] An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also briefly described.

Analytical Principle

The primary method outlined is based on solvent extraction of fluometuron from soil samples, followed by direct analysis of the extract by LC-MS/MS.[3] This approach leverages the high selectivity of tandem mass spectrometry, often eliminating the need for extensive sample cleanup procedures.[2][3] The principle involves:

-

Extraction: Fluometuron is extracted from the soil matrix using an organic solvent mixture, typically acetonitrile (B52724) and water.[3]

-

Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system, where fluometuron is separated from other matrix components on a reversed-phase column.

-

Detection and Quantitation: The analyte is detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions, ensuring high specificity and sensitivity for accurate quantification.[3][5][6]

Data Presentation: Method Validation Parameters

The following table summarizes typical performance characteristics for the analysis of fluometuron in soil using different analytical methods.

| Parameter | LC-MS/MS | GC-MS | Spectrophotometry |

| Limit of Quantification (LOQ) | 0.01 mg/kg[2][3][7] | ~0.025 mg/kg (analyte dependent)[8] | 0.238 µg/mL[8] |

| Limit of Detection (LOD) | ~0.003 mg/kg[3] | 0.02 to 0.05 µg/L (in water)[1] | 0.0787 µg/mL[8] |

| Recovery (%) | >90%[8] | Mean absolute recovery of 107% (multi-analyte method in water)[1] | 82.12% to 97.80%[8] |

| Linearity (R²) | >0.99 | >0.99[9] | 0.997[8] |

| Precision (RSD) | < 20%[3][6] | < 15%[9] | < 8.0%[8] |

Experimental Protocols

Primary Protocol: LC-MS/MS Analysis of Fluometuron in Soil

This protocol is based on a widely validated method for determining fluometuron in soil, prioritizing simplicity and high throughput.[3]

1. Materials and Reagents

-

Fluometuron analytical standard (Purity ≥ 99.5%)[7]

-

Acetonitrile (HPLC or LC-MS grade)[3]

-

Methanol (HPLC grade)[1]

-

Deionized water (18.2 MΩ·cm)

-

Formic Acid (optional, for mobile phase)

-

Soil samples, homogenized and sieved (2-mm)[10]

-

Glass bottles with PTFE-lined screw caps (B75204) (250 mL)[3]

-

Centrifuge tubes (50 mL)[3]

-

Horizontal flatbed shaker[3]

-

Centrifuge[3]

-

Autosampler vials (2 mL)[3]

2. Standard Solution Preparation

-

Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of fluometuron standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Store at 2-8 °C in an amber glass bottle.[7]

-

Intermediate and Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with an acetonitrile/water (50:50, v/v) mixture. These standards are used to build the calibration curve.[7]

3. Sample Preparation (Extraction)

-

Weigh 10.0 g of homogenized soil into a 250 mL screw-cap glass bottle.[3]

-

Add 100 mL of an acetonitrile/water (80:20, v/v) extraction solution to the bottle.[3]

-

Seal the bottle and place it on a horizontal shaker. Shake for approximately 2 hours at room temperature.[3]

-

Transfer a portion of the extract to a 50 mL centrifuge tube and centrifuge for 5 minutes at approximately 6500 x g.[3]

-

Carefully collect an aliquot (e.g., 0.5 mL) of the supernatant (the centrifuged extract).[3]

-

Dilute the aliquot with 0.5 mL of deionized water in an autosampler vial.[3]

-

Vortex the vial to mix thoroughly before placing it in the LC-MS/MS autosampler for analysis.

4. LC-MS/MS Instrumental Conditions

-

HPLC System: Agilent HPLC System or equivalent[3]

-

Mass Spectrometer: API 5000 Triple Quadrupole Mass Spectrometer or equivalent[3]

-

Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 3.5 µm) with a compatible guard column.[3]

-

Mobile Phase A: Water with 0.1% Formic Acid (optional)

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid (optional)

-

Gradient Program:

-

Start with 95% A, hold for 1 min.

-

Ramp to 95% B over 5 min.

-

Hold at 95% B for 2 min.

-

Return to initial conditions and equilibrate for 2 min.

-

(Note: Gradient must be optimized for specific column and system).

-

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

MS/MS Transitions (Fluometuron - C₁₀H₁₁F₃N₂O):

-

Precursor Ion (Q1): m/z 231.1

-

Product Ion (Q3 - Quantifier): m/z 72.1

-

Product Ion (Q3 - Qualifier): m/z 46.1 (Note: Transitions should be optimized on the specific instrument.)

-

Alternative Protocol: GC-MS Analysis

This method is suitable for laboratories equipped for gas chromatography and can be used for fluometuron and its degradation products.[1]

1. Sample Preparation

-

Extraction can be performed as described in the LC-MS/MS protocol (Section 3).

-

Alternatively, use a simple shaking extraction with 20 mL of acetonitrile for 10 g of soil, followed by shaking for 1 hour.[9]

-

A "salting out" step with sodium chloride can be added to partition the analyte into the organic phase.[6][9] The supernatant is then collected for analysis.

2. GC-MS Instrumental Conditions

-

GC System: Agilent GC or equivalent

-

MS System: Mass Spectrometer Detector

-

Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[11]

-

Injection: 2 µL, splitless mode.[1]

-

Inlet Temperature: 210 °C[1]

-

Oven Program: 60 °C (hold 1 min), ramp to 200 °C at 6 °C/min, then ramp to 250 °C at 30 °C/min, hold for 4 min.[1]

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)[1]

-

Ions to Monitor: Specific ions for fluometuron should be determined by injecting a standard (e.g., m/z 230, 165, 145).

-

Visualizations

Caption: Workflow for LC-MS/MS analysis of fluometuron in soil.

Caption: Logical relationship of fluometuron analysis in soil.

References

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. epa.gov [epa.gov]

- 3. epa.gov [epa.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. agilent.com [agilent.com]

- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 7. epa.gov [epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. ars.usda.gov [ars.usda.gov]

- 11. ejournal.cvuas.de [ejournal.cvuas.de]

Application Note: Quantification of Fluometuron in Water by Isotope Dilution LC-MS/MS

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of fluometuron (B1672900) in various water matrices, including surface water and groundwater. The method utilizes solid-phase extraction (SPE) for sample preconcentration and cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. To ensure high accuracy and precision, the method employs the principle of isotope dilution, using Fluometuron-desmethyl-d3 as an internal standard. This approach effectively compensates for matrix effects and variations in sample preparation and instrument response. The described protocol is intended for researchers, environmental scientists, and analytical chemists involved in water quality monitoring and pesticide residue analysis.

Introduction

Fluometuron is a selective phenylurea herbicide used to control annual broadleaf weeds and grasses in cotton and sugarcane production.[1] Due to its mobility and persistence in soil and water, there is a growing concern about its potential contamination of drinking water sources and the associated environmental impact.[1] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of fluometuron residues in water at trace levels.

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision by using a stable isotopically labeled analog of the target analyte as an internal standard.[2] The labeled standard, which is chemically identical to the native analyte, is added to the sample at the beginning of the analytical process. Any losses during sample preparation or variations in instrument response will affect both the native analyte and the labeled standard equally, allowing for accurate correction and quantification.

This application note details a complete workflow for the quantification of fluometuron in water, from sample collection and preparation to instrumental analysis and data processing, using Fluometuron-desmethyl-d3 as the internal standard.

Experimental

Materials and Reagents

-

Standards:

-

Fluometuron (PESTANAL®, analytical standard)

-

Fluometuron-desmethyl-d3 (Internal Standard)[2]

-

-

Solvents:

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

-

SPE Cartridges:

-

Sample Containers:

-

Amber glass bottles with PTFE-lined caps.

-

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Preparation

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of fluometuron and Fluometuron-desmethyl-d3 in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the fluometuron stock solution with a mixture of methanol and water. Each calibration standard should be fortified with the Fluometuron-desmethyl-d3 internal standard at a constant concentration (e.g., 10 ng/mL).

Sample Preparation (Solid-Phase Extraction)

-

Sample Collection and Preservation: Collect water samples in amber glass bottles and store them at 4°C. Analyze samples as soon as possible.

-

Fortification: To a 500 mL water sample, add a known amount of the Fluometuron-desmethyl-d3 internal standard solution.

-

SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.[5] Do not allow the cartridge to go dry.

-

Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove any interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

-

Elution: Elute the retained analytes from the cartridge with 2 x 4 mL of methanol into a clean collection tube.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The following MRM transitions should be monitored. The collision energies should be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |

| Fluometuron | 233.1 | 72.1 | 165.1 |

| Fluometuron-desmethyl-d3 | 222.1 | 74.1 | 165.1 |

Data Analysis and Quantification

Quantification is performed using the isotope dilution method. A calibration curve is constructed by plotting the ratio of the peak area of the fluometuron quantifier ion to the peak area of the Fluometuron-desmethyl-d3 quantifier ion against the concentration of fluometuron in the calibration standards. The concentration of fluometuron in the water samples is then determined from this calibration curve.

Performance Characteristics

The following table summarizes typical performance characteristics of the method, compiled from literature values for similar analytical methods.[6][7]

| Parameter | Typical Value |

| Limit of Detection (LOD) | 1 - 10 ng/L |

| Limit of Quantification (LOQ) | 5 - 30 ng/L |

| Linearity (r²) | > 0.99 |

| Recovery | 85 - 115% |

| Precision (RSD) | < 15% |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the quantification of fluometuron in water.

Caption: Logical relationship of isotope dilution for accurate quantification.

Conclusion

The described method provides a reliable and sensitive approach for the quantification of fluometuron in water samples. The use of solid-phase extraction allows for effective sample cleanup and preconcentration, while LC-MS/MS provides the necessary selectivity and sensitivity for trace-level detection. The incorporation of an isotopically labeled internal standard, Fluometuron-desmethyl-d3, and the application of the isotope dilution technique ensure high accuracy and precision, making this method suitable for routine environmental monitoring and regulatory compliance testing.

References

- 1. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The first fully optimized and validated SPE-LC-MS/MS method for determination of the new-generation neonicotinoids in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. analiticaweb.com.br [analiticaweb.com.br]

- 5. epa.gov [epa.gov]

- 6. agilent.com [agilent.com]

- 7. Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pesticide Residue Analysis in Food Matrices

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the sample preparation of various food matrices for the analysis of pesticide residues. The methodologies outlined below, primarily focusing on the widely adopted QuEChERS and Solid-Phase Extraction (SPE) techniques, are designed to ensure high recovery rates, accuracy, and robustness in analytical results.

Introduction

The accurate determination of pesticide residues in food is critical for ensuring food safety and regulatory compliance. Sample preparation is a pivotal step in the analytical workflow, aimed at extracting target pesticides from complex food matrices while removing interfering substances that could compromise analytical results. This document details two of the most effective and widely used sample preparation techniques: the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method and Solid-Phase Extraction (SPE).

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it highly efficient for multi-residue analysis.[1] SPE is a powerful technique for the selective extraction and concentration of analytes from a liquid sample by passing it through a solid sorbent.[2]

Application Note 1: QuEChERS Method

The QuEChERS method has become a global standard for pesticide residue analysis in a wide array of food samples, particularly fruits and vegetables.[3] Its advantages include high throughput, low solvent consumption, and broad applicability to a wide range of pesticides. Two of the most recognized buffered QuEChERS protocols are the AOAC Official Method 2007.01 and the European Standard EN 15662.

Protocol 1: AOAC Official Method 2007.01

This method utilizes an acetate (B1210297) buffer to maintain a stable pH, which is crucial for the recovery of pH-sensitive pesticides.

Experimental Protocol:

1. Sample Extraction: a. Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube. b. Add 15 mL of 1% acetic acid in acetonitrile (B52724). c. Add the appropriate internal standards. d. Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc). e. Securely cap the tube and shake vigorously for 1 minute. f. Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an 8 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube. The composition of the d-SPE tube depends on the sample matrix:

- General Fruits and Vegetables: 1200 mg MgSO₄, 400 mg Primary Secondary Amine (PSA).

- Pigmented Fruits and Vegetables: 1200 mg MgSO₄, 400 mg PSA, 400 mg Graphitized Carbon Black (GCB).

- Fatty Samples: 1200 mg MgSO₄, 400 mg PSA, 400 mg C18. b. Securely cap the tube and shake vigorously for 30 seconds. c. Centrifuge at ≥3000 rcf for 5 minutes. d. Transfer the supernatant to an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.

Protocol 2: European Standard EN 15662

This protocol employs a citrate (B86180) buffer system.

Experimental Protocol:

1. Sample Extraction: a. Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the appropriate internal standards. d. Add the contents of a salt packet containing 4 g of anhydrous MgSO₄, 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate. e. Securely cap the tube and shake vigorously for 1 minute. f. Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube. The composition of the d-SPE tube depends on the sample matrix:

- General Fruits and Vegetables: 900 mg MgSO₄, 150 mg PSA.

- Pigmented Fruits and Vegetables: 900 mg MgSO₄, 150 mg PSA, 150 mg GCB.

- Fatty Samples: 900 mg MgSO₄, 150 mg PSA, 150 mg C18. b. Securely cap the tube and shake vigorously for 30 seconds. c. Centrifuge at ≥3000 rcf for 5 minutes. d. Transfer the supernatant to an autosampler vial for analysis.

Application Note 2: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up sample extracts, offering excellent removal of matrix interferences.[2] It is particularly useful for complex matrices or when lower detection limits are required.

Protocol 3: SPE for Pesticide Residue Analysis in Vegetables

This protocol provides a general procedure for the cleanup of vegetable extracts. The choice of SPE sorbent is critical and depends on the nature of the pesticides and the matrix. A common choice for multi-residue analysis is a combination of graphitized carbon and a primary secondary amine (PSA).

Experimental Protocol:

1. Sample Extraction (Initial): a. Homogenize 10 g of the vegetable sample with 20 mL of acetonitrile in a blender. b. Filter the extract through a Büchner funnel with a filter paper. c. Collect the filtrate for the SPE cleanup.